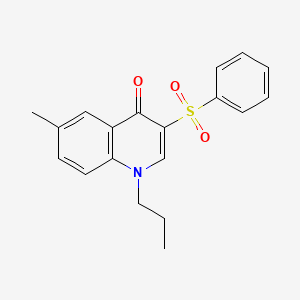

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core. Its structure includes:

- A benzenesulfonyl group at position 3, contributing strong electron-withdrawing properties.

- A methyl substituent at position 6, enhancing steric and electronic effects on the aromatic ring.

- A propyl chain at the N1 position, influencing lipophilicity and pharmacokinetic behavior.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c1-3-11-20-13-18(24(22,23)15-7-5-4-6-8-15)19(21)16-12-14(2)9-10-17(16)20/h4-10,12-13H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCBRJGKLIBZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzenesulfonyl derivatives, it can be hypothesized that it might undergo electrophilic aromatic substitution reactions. In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.

Biochemical Pathways

Benzenesulfonyl derivatives have been reported to be involved in various biochemical pathways, including those related to the synthesis of tetrapyrroles

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Benzenesulfonyl derivatives have been reported to exhibit various biological activities, including inhibitory activity against human neutrophil elastase

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of benzenesulfonyl derivatives can be affected by the acidity or basicity of the environment

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 3

The benzenesulfonyl group distinguishes the target compound from analogs with acyl or heterocyclic substituents. Key comparisons include:

Acyl-Substituted Analogs (Compounds 97 and 98)

- Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Bulky methoxynaphthalene carbonyl group. Properties: Lower crystallinity (purified as a white oil), molecular weight 400 g/mol, and moderate lipophilicity .

- Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Planar anthracene carbonyl group.

However, acyl-substituted analogs exhibit higher molecular weights and variable solid-state behaviors depending on aromatic bulk .

Heterocyclic-Substituted Analog ()

- Compound: 3-{3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-methyl-1-propyl-1,4-dihydroquinolin-4-one Substituent: 1,2,4-Oxadiazole ring linked to a benzyloxy-phenyl group. Properties: The oxadiazole moiety enhances metabolic stability and bioavailability, common in drug design .

Comparison :

The oxadiazole group offers heterocyclic rigidity and resistance to enzymatic degradation , whereas the benzenesulfonyl group may improve solubility in polar solvents due to its sulfonyl moiety .

N-Alkyl Chain Variations

- Target Compound : Propyl chain at N1.

- Compounds 97/98 : Pentyl chain at N1.

Data Table: Comparative Properties of Selected Analogs

*Calculated based on IUPAC names.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.